molecular formula C19H15N3O3S B6560484 N-(4-methoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021207-32-8

N-(4-methoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B6560484
CAS No.: 1021207-32-8
M. Wt: 365.4 g/mol
InChI Key: HDSFDQKZGVKURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked to a 4-methoxyphenyl group via an acetamide bridge. This structure combines a fused thiophene-pyrimidine system with a polar acetamide substituent, which may enhance bioavailability and target binding.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-25-13-8-6-12(7-9-13)21-16(23)10-22-11-20-17-14-4-2-3-5-15(14)26-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSFDQKZGVKURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H15N3O3S
  • Molecular Weight : 365.4 g/mol
  • IUPAC Name : N-(4-methoxyphenyl)-2-(4-oxo-benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
  • CAS Number : 1021207-34-0

The compound features a benzothieno[3,2-d]pyrimidine core with a methoxyphenyl substitution, which contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of N-(4-methoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions:

  • Formation of the Benzothieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions using thiophene derivatives and pyrimidine precursors.
  • Introduction of the 4-Oxo Group : Oxidation reactions are employed to introduce the 4-oxo group.
  • Attachment of the Methoxybenzyl Group : This is accomplished via nucleophilic substitution reactions with 4-methoxybenzyl chloride.

Anticancer Activity

Recent studies have evaluated the anticancer potential of N-(4-methoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program conducted screenings at a concentration of 10 µM across approximately sixty cancer cell lines representing different types of cancers, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Findings from Anticancer Screening :

  • The compound exhibited low levels of anticancer activity.
  • Notably, four cancer cell lines showed slight sensitivity to the compound.
  • Leukemia cell lines were identified as the most sensitive.
Cancer TypeSensitivity Level
LeukemiaHigh
MelanomaLow
LungLow
ColonLow
BreastLow

The mechanism through which N-(4-methoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : The compound potentially interferes with cellular signaling pathways that promote cancer cell growth.
  • Induction of Apoptosis : It may trigger programmed cell death in sensitive cancer cells.

Case Studies and Research Findings

  • Study on Structural Characterization :
    • The compound's structure was characterized using IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and high-resolution mass spectrometry (HR-MS). Single-crystal X-ray diffraction further confirmed its molecular arrangement.
  • Comparative Analysis with Similar Compounds :
    • Similar compounds within the benzothieno[3,2-d]pyrimidine class were analyzed for their biological activities. The unique functional groups present in N-(4-methoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide contribute to its distinct biological profile compared to others in this class.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Benzothieno[3,2-d]pyrimidinone Derivatives (Anti-inflammatory Agents):

  • Compounds 1, 2, 4, 8, 9, 10 (): These derivatives replace the acetamide group with sulfonamide or thioether substituents. For example, Compound 1 (N-[2-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)thio]-4-oxobenzothieno[3,2-d]pyrimidin-3-yl]methanesulfonamide) inhibits COX-2, iNOS, and ICAM-1 in inflamed cells. The thio/sulfonamide groups enhance interaction with inflammatory enzymes, whereas the target compound’s 4-methoxyphenyl acetamide may prioritize different binding mechanisms .

Quinazolin-4-one Derivatives (Anticancer Agents):

  • Compounds 11m, 11n, 11o (): These feature a quinazolinone core instead of benzothieno-pyrimidinone. For instance, Compound 11n ((E)-N-(4-methoxyphenyl)-2-(2-(3-methoxystyryl)-4-oxoquinazolin-3-yl)acetamide) shows anticancer activity with a 41.2% yield and melting point of 280–282°C.

Thieno[2,3-d]pyrimidinone Derivatives (Antimicrobial Agents):

  • Compound 5 (): 6-Fluoro-N-(7-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3-yl)acetamide exhibits antimicrobial activity (melting point: 210–212°C). Fluorine atoms increase electronegativity and membrane permeability, whereas the target compound’s 4-methoxyphenyl group may improve lipophilicity .

Pharmacological Potential and Limitations

  • Target Compound: The 4-methoxyphenyl group may enhance blood-brain barrier penetration compared to polar sulfonamides ().
  • Quinazolinones vs. Benzothieno-pyrimidinones: Quinazolinones () show broader disease applicability (cancer, TB) but may lack the benzothieno core’s anti-inflammatory specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.